5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide
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Overview
Description
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is a chemical compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of an aminoethyl group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao) with an initial competitive phase, followed by a time-dependent inhibition of mao . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been associated with the inhibition of monoamine oxidase (mao), suggesting that this compound may also affect similar pathways . Additionally, 2-aminothiazole-based compounds have been associated with various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Related compounds, such as 2-aminothiazole-based compounds, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the aminoethyl group, resulting in different chemical and biological properties.
4-(2-Aminoethyl)-2-hydroxybenzoic acid: Similar structure but with the aminoethyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZNLFCHHKSJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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